trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one: is a chemical compound with the molecular formula C7H10OS and a molecular weight of 142.22 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring fused with a thiophene ring, making it an interesting subject for various chemical studies and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopentadiene and sulfur-containing reagents to form the thiophene ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the correct stereochemistry of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated derivatives, substituted thiophenes
Wissenschaftliche Forschungsanwendungen
trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
- (3aS,6aR)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrrole
Uniqueness
trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one is unique due to its fused cyclopentane-thiophene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H10OS |
---|---|
Molekulargewicht |
142.22 g/mol |
IUPAC-Name |
(3aR,6aR)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one |
InChI |
InChI=1S/C7H10OS/c8-7-1-5-3-9-4-6(5)2-7/h5-6H,1-4H2/t5-,6-/m0/s1 |
InChI-Schlüssel |
WGUHSXWRJNEGPK-WDSKDSINSA-N |
Isomerische SMILES |
C1[C@H]2CSC[C@@H]2CC1=O |
Kanonische SMILES |
C1C2CSCC2CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.